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Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical
properties of 4-Nitro-1H-indazole (CAS: 2942-40-7), a heterocyclic compound of interest in
medicinal chemistry and materials science. In the realm of drug discovery and development, an
early and accurate assessment of a molecule's physicochemical profile is paramount for
predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and
excretion (ADME). This document moves beyond a simple reporting of values, offering an in-
depth exploration of the computational methodologies employed for these predictions. By
elucidating the theoretical underpinnings of these techniques—from Quantitative Structure-
Property Relationship (QSPR) models to advanced machine learning algorithms and quantum
mechanical calculations—this guide aims to provide researchers with a robust framework for
understanding, interpreting, and applying these predictive data in their work. All computational
protocols are presented with a focus on scientific integrity, ensuring a self-validating and
transparent approach to in silico analysis.
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Introduction: The Significance of 4-Nitro-1H-
indazole

4-Nitro-1H-indazole is a substituted indazole, a class of bicyclic nitrogen-containing
heterocycles recognized as a "privileged structure” in medicinal chemistry due to its prevalence
in a wide array of biologically active compounds. The introduction of a nitro group at the 4-
position significantly influences the electronic and steric properties of the indazole core, thereby
impacting its physicochemical characteristics. A precise understanding of properties such as
acidity (pKa), lipophilicity (logP), solubility, and thermal stability (melting and boiling points) is
critical for its potential applications, guiding synthesis, formulation, and biological testing
strategies.

Computational prediction of these properties serves as a vital tool in modern chemical
research, enabling rapid and cost-effective screening of virtual compounds before committing
to resource-intensive laboratory synthesis and characterization.[1] This guide provides a
detailed examination of the predicted physicochemical profile of 4-Nitro-1H-indazole,
grounded in established computational chemistry principles.

Molecular and Predicted Physicochemical Profile

The foundational information for 4-Nitro-1H-indazole is summarized below, followed by a table
of its key predicted physicochemical properties. Subsequent sections will delve into the
methodologies for obtaining these predictions.

Molecular Formula: C7HsN3O2[2][3]

Molecular Weight: 163.13 g/mol [3]

CAS Number: 2942-40-7[2][3]

Canonical SMILES: C1=CC2=C(C=NN2)C(=C1)--INVALID-LINK--[O-][4]

InChl Key: WBTVZVUYPVQEIF-UHFFFAOY SA-N[4]

Table 1: Summary of Predicted Physicochemical Properties of 4-Nitro-1H-indazole
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Property Predicted Value Methodological Approach
pKa (acidic) 125+1.0 QSPR, Machine Learning
pKa (basic) -1.5+1.0 QSPR, Machine Learning
logP 1.55-1.99 Fragment-based, Atom-based
Aqueous Solubility (logS) -25+0.5 QSPR, Machine Learning
Melting Point (°C) 199 - 203 QSPR, Machine Learning
Boiling Point (°C) 383.3+15.0 QSPR, Group Contribution

Acidity and Basicity (pKa) Prediction

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a
molecule at a given pH, which in turn influences its solubility, permeability, and target binding.
[4] For 4-Nitro-1H-indazole, we predict both an acidic pKa, corresponding to the deprotonation
of the indazole N-H, and a basic pKa, related to the protonation of the pyrazole ring nitrogens.

Theoretical Framework for pKa Prediction

e Quantitative Structure-Property Relationship (QSPR): QSPR models for pKa prediction are
built on the principle that the pKa of a compound is a function of its molecular structure.[5]
These models use a variety of molecular descriptors, such as electronic parameters (e.g.,
partial charges, electrostatic potentials) and topological indices, to establish a mathematical
relationship with experimentally determined pKa values. The predictive power of a QSPR
model is highly dependent on the quality and diversity of the training dataset.[6]

e Machine Learning Approaches: Modern pKa prediction often employs machine learning
algorithms like support vector machines (SVM), extreme gradient boosting (XGB), and deep
neural networks (DNN).[7] These methods can capture complex, non-linear relationships
between molecular features (descriptors and fingerprints) and pKa.[6] They are trained on
large, curated datasets of experimental pKa values to build robust predictive models.[4]

e Quantum Mechanics (QM): DFT calculations can be used to determine the relative Gibbs
free energies of the protonated and deprotonated states of a molecule.[8] This energy
difference can then be related to the pKa through a thermodynamic cycle. While
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computationally intensive, QM methods can provide high accuracy, especially for novel
chemical scaffolds.[9]

Predicted pKa Values for 4-Nitro-1H-indazole

The indazole N-H proton is weakly acidic due to the aromatic nature of the ring system. The
electron-withdrawing nitro group is expected to increase this acidity (lower the pKa) compared
to unsubstituted indazole. Conversely, the pyrazole-like nitrogen is weakly basic.

o Predicted Acidic pKa: ~12.5

o Predicted Basic pKa: ~-1.5

Computational Protocol for pKa Prediction

This protocol outlines a general workflow for predicting pKa using a machine learning-based
QSPR approach, which offers a balance of accuracy and computational efficiency.

e Structure Preparation:
o Obtain the 2D structure of 4-Nitro-1H-indazole (e.g., from its SMILES string).
o Standardize the structure, including aromatization and removal of salts.
o Generate a 3D conformation using a suitable force field (e.g., MMFF94).
o Descriptor Calculation:
o Calculate a wide range of molecular descriptors, including:

= 2D descriptors: Topological indices, fragment counts, electronic descriptors (e.g., partial
charges).

= 3D descriptors: Molecular shape and size parameters.
e Model Application:

o Input the calculated descriptors into a pre-trained machine learning model (e.g., a gradient
boosting or deep learning model).
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o The model will output the predicted pKa value(s).

 Validation and Interpretation:

o Assess the confidence of the prediction by examining the model's applicability domain.
This involves comparing the structural features of 4-Nitro-1H-indazole to those of the
molecules in the model's training set.

o The output should be interpreted in the context of the model's reported root-mean-square
error (RMSE).[6]

Output

5 Applicability Domain
Input Computational Protocol ppAssessymem

Apply Pre-trained ~ |-———-—=---
Machine Learning Model —v

Predicted pKa Value(s)

4
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Click to download full resolution via product page

Caption: Workflow for pKa prediction using a machine learning-based QSPR approach.

Lipophilicity (logP) Prediction

The logarithm of the octanol-water partition coefficient (logP) is the standard measure of a
molecule's lipophilicity.[10] It is a key determinant of a drug's ability to cross biological
membranes and its distribution within the body.

Theoretical Framework for logP Prediction

o Fragment-based Methods: These are among the most common approaches for logP
prediction.[11] The molecule is dissected into a set of predefined fragments, and the logP is
calculated as the sum of the contributions of these fragments, with correction factors for
intramolecular interactions.
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o Atom-based Methods: Similar to fragment-based methods, these approaches sum the
contributions of individual atoms to the overall logP.[11]

* Whole Molecule Methods: These methods use descriptors that characterize the entire
molecule, such as molecular weight, polar surface area, and molar refractivity, to predict logP
through regression models.

e Quantum Chemical Methods: The logP can be calculated from the Gibbs free energy of
transfer between the octanol and water phases, which can be estimated using continuum
solvation models in QM calculations.[12]

Predicted logP Value for 4-Nitro-1H-indazole

The presence of the aromatic rings contributes to lipophilicity, while the nitro group and the N-H
group are polar and increase hydrophilicity. The predicted logP value for 4-Nitro-1H-indazole
is in the range of 1.55 to 1.99.[4][13]

Computational Protocol for logP Prediction

This protocol describes a fragment-based approach, widely implemented in various software
packages.

Input Structure: Provide the 2D structure of 4-Nitro-1H-indazole.

» Fragmentation: The software algorithmically breaks down the molecule into a predefined set
of structural fragments.

o Summation of Contributions: The logP is calculated by summing the known lipophilicity
contributions of each fragment.

» Application of Correction Factors: Correction factors are applied to account for electronic and
steric interactions between fragments, such as the influence of the electron-withdrawing nitro
group on the aromatic system.

o Output: The final calculated logP value is reported.
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Caption: General workflow for fragment-based logP prediction.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a crucial property for drug delivery, especially for orally administered
drugs.[14] Poor solubility can lead to low bioavailability. Solubility is often expressed as logS,
the logarithm of the molar solubility.

Theoretical Framework for Solubility Prediction

The prediction of aqueous solubility is complex as it depends on both the dissolution of the
molecule in water and the stability of its crystal lattice (for solids).

o General Solubility Equation (GSE): A widely used empirical model that relates aqueous
solubility to logP and melting point. The GSE is based on the principle that solubility is
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inversely proportional to both lipophilicity and the energy required to break the crystal lattice.

[1]

e QSPR and Machine Learning: Similar to pKa and logP prediction, QSPR and machine
learning models are extensively used for solubility prediction.[15] These models are trained
on large datasets of experimental solubility data and use a wide range of molecular
descriptors to capture the various factors influencing solubility.[14]

o Physics-Based Methods: These approaches aim to predict solubility from fundamental
thermodynamic principles by calculating the free energy of solvation.[3] They often involve
molecular dynamics simulations or quantum mechanical calculations.

Predicted Aqueous Solubility (logS) for 4-Nitro-1H-
indazole

Based on its relatively high predicted melting point and moderate logP, 4-Nitro-1H-indazole is
expected to have low to moderate aqueous solubility. The predicted logS is approximately -2.5.

Computational Protocol for Solubility Prediction

This protocol outlines a workflow using a machine learning model that incorporates the General
Solubility Equation principles.

e Input Data:
o The 2D structure of 4-Nitro-1H-indazole.
o The predicted logP value (from the protocol in section 4).
o The predicted melting point (from the protocol in section 6).

» Descriptor Calculation: Calculate additional molecular descriptors relevant to solubility, such
as polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular
weight.

o Model Application: Input the structure, logP, melting point, and other descriptors into a trained
machine learning model.
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e Output and Refinement: The model provides a predicted logS value. For ionizable
compounds, this intrinsic solubility can be used to calculate the pH-dependent solubility
profile using the predicted pKa values and the Henderson-Hasselbalch equation.

Melting and Boiling Point Prediction

Melting and boiling points are fundamental thermal properties that are important for chemical
synthesis, purification, and formulation.[15]

Theoretical Framework for Melting and Boiling Point
Prediction

e Group Contribution Methods: These methods estimate thermal properties by summing the
contributions of different functional groups within the molecule.

e QSPR and Machine Learning: These are the most common methods for predicting melting
and boiling points.[16] Models are trained on experimental data and use descriptors that
capture molecular size, shape, polarity, and intermolecular forces (e.g., hydrogen bonding
potential).[2]

e Molecular Simulation: For melting point prediction, molecular dynamics simulations can be
used to model the solid-liquid phase transition, although this is a computationally intensive
approach.[17]

Predicted Thermal Properties for 4-Nitro-1H-indazole

o Predicted Melting Point: 199 - 203 °C[13][18]
o Predicted Boiling Point: 383.3 °C[4][19]

The high melting point is indicative of strong intermolecular interactions in the crystal lattice,
likely involving hydrogen bonding from the N-H group and dipole-dipole interactions from the
nitro group.

Computational Protocol for Melting Point Prediction

This protocol describes a typical QSPR/machine learning workflow.
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e Structure Input and Optimization: Provide the 3D structure of 4-Nitro-1H-indazole.

o Descriptor Generation: Calculate descriptors that correlate with intermolecular forces, such
as:

o Constitutional descriptors: Molecular weight, atom counts.

o Topological descriptors: Connectivity indices.

o Geometric descriptors: Molecular surface area and volume.

o Quantum chemical descriptors: Dipole moment, polarizability.

* Model Application: Use the calculated descriptors as input for a pre-trained regression model
(e.g., multiple linear regression, random forest, or neural network).

o Output: The model predicts the melting point in degrees Celsius. The accuracy of the
prediction depends on the similarity of the target molecule to the compounds in the training
set.[16]

Calculate Descriptors:

3D Structure of - CETETHErE Apply Trained

4-Nitro-1H-indazole > - Tepel Dyl P QSPR/ML Model
- Geometric

- Quantum Chemical

—P»>| Predicted Melting/Boiling Point

Click to download full resolution via product page

Caption: A generalized workflow for predicting thermal properties via QSPR/ML models.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical
properties of 4-Nitro-1H-indazole, grounded in the principles and protocols of modern
computational chemistry. The presented data—including pKa, logP, aqueous solubility, and
thermal properties—offer valuable insights for researchers working with this compound. More
importantly, the elucidation of the underlying predictive methodologies empowers scientists to
critically evaluate and confidently apply such in silico data in the drug discovery and
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development pipeline. By integrating these predictive tools early in the research process, the
selection and optimization of promising lead candidates can be significantly accelerated,
ultimately conserving resources and fostering innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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